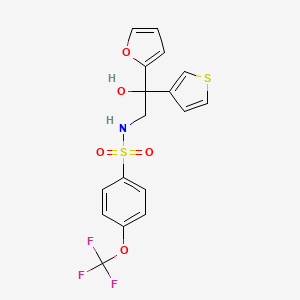
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound consists of a furan ring, a thiophene moiety, and a benzenesulfonamide group. The synthesis typically involves multi-step organic reactions:
- Formation of Intermediates : The furan and thiophene intermediates are synthesized through cyclization reactions.
- Coupling : These intermediates are coupled using an ethyl linker.
- Finalization : The benzenesulfonamide group is introduced via reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound largely stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.
- Carbonic Anhydrase Inhibition : The compound has demonstrated inhibitory effects on carbonic anhydrase isoenzymes, which is significant for treating conditions like glaucoma.
- Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which could contribute to anticancer effects.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit substantial antibacterial properties. For instance, derivatives comparable to this compound have shown enhanced potency against Staphylococcus aureus and other pathogens, outperforming traditional antibiotics like ampicillin and streptomycin .
Anticancer Potential
Research has highlighted the cytotoxic effects of related compounds against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma cells. The mechanism involves inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene | Different reactivity |
| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan | Varies in applications |
| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Amide instead of sulfonamide | Altered biological activity |
These comparisons illustrate how the structural components influence the chemical behavior and biological efficacy of the compounds.
Case Studies
- Inhibition Studies : A study demonstrated that similar sulfonamide derivatives effectively inhibited bacterial topoisomerases without affecting human enzymes, suggesting selectivity that could minimize side effects in therapeutic applications .
- Cytotoxicity Tests : In vitro tests revealed that derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents. The selectivity index compared favorably against established chemotherapeutics like Doxorubicin .
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-9-27-10-12)15-2-1-8-25-15/h1-10,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBSTKRYHWAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














